4-[5-(3-NITROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE
Description
Properties
IUPAC Name |
morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)12-3-1-2-11(10-12)13-4-5-14(21-13)15(22)16-6-8-20-9-7-16/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAOTPJVHUKFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-nitrophenyl)furan-2-carbothioyl]morpholine typically involves the reaction of 3-nitrophenylfuran-2-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Nitrophenyl)furan-2-carbothioyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
4-[5-(3-Nitrophenyl)furan-2-carbothioyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-(3-nitrophenyl)furan-2-carbothioyl]morpholine involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can interact with active sites of enzymes, potentially inhibiting their activity. The furan ring may also play a role in binding to specific molecular targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Key Differences Between the Evidence Compound and the Target Molecule
Critical Data Gaps
- Structural analogs: No data on compounds like this compound (e.g., morpholine-thiocarbonyl derivatives with nitroaryl groups) is provided in the evidence.
- Bioactivity/physicochemical data: No solubility, stability, or reactivity comparisons are available.
- Synthetic routes : The evidence focuses on commercial specifications (pricing, CAS number) rather than synthetic methodologies or comparative reactivity.
Suggested Research Pathways
To address this gap, the following steps are recommended:
Database searches : Explore SciFinder, Reaxys, or PubChem for thiocarbonyl-morpholine derivatives with nitroaryl substituents. Prioritize compounds like 4-[5-(4-nitrophenyl)furan-2-carbothioyl]morpholine or 4-[5-(2-nitrophenyl)thiophene-2-carbothioyl]morpholine .
Bioactivity studies : Compare nitro group positioning (para vs. meta vs. ortho) on furan-thiocarbonyl-morpholine scaffolds for antimicrobial or anticancer activity.
Computational modeling : Use DFT or molecular docking to analyze electronic effects (e.g., nitro group electron-withdrawing properties) on reactivity or target binding.
Biological Activity
The compound 4-[5-(3-NITROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE is a synthetic derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability of drug candidates. The presence of the nitrophenyl and furan moieties contributes to its chemical reactivity and potential biological interactions.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Weight | 286.34 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Log P | 2.5 |
Research indicates that this compound exhibits antioxidant and anti-inflammatory properties. It has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, potentially reducing cellular damage in various disease models.
- Antioxidant Activity : The compound demonstrates a significant ability to scavenge free radicals, which is crucial in protecting cells from oxidative damage.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in tissue models.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds containing nitrophenyl and furan moieties. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. Although specific data on this compound is limited, its structural analogs show promise as potential anticancer agents.
Case Study 2: Neuroprotective Effects
In another study investigating neuroprotective agents, derivatives of furan compounds were assessed for their ability to protect neuronal cells from glutamate-induced toxicity. The findings suggested that such compounds could significantly reduce cell death and promote neuronal survival, indicating a potential application for this compound in neurodegenerative diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is essential for assessing its therapeutic viability:
- Absorption : The compound shows good absorption characteristics due to its morpholine structure.
- Distribution : It is likely to distribute widely in tissues due to moderate lipophilicity.
- Metabolism : Preliminary studies suggest hepatic metabolism, with potential pathways involving cytochrome P450 enzymes.
- Excretion : Primarily renal excretion has been observed for similar compounds.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | ~50% |
| Half-life | 4 hours |
| Clearance | 10 L/h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
